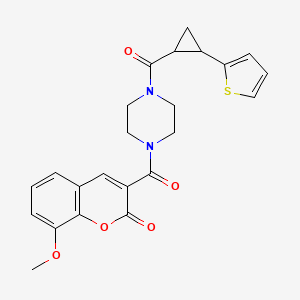

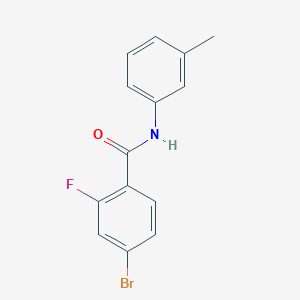

![molecular formula C22H17N3O5S B2954553 4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide CAS No. 1401569-52-5](/img/structure/B2954553.png)

4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that likely contains a triazole ring structure . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

Triazole compounds can be synthesized through a variety of methods. One common method is a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing triazole structures, like the one , have been shown to exhibit broad biological activities, including antimicrobial properties. The unique structure of triazoles allows them to form a variety of non-covalent bonds with enzymes and receptors, which can lead to the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Applications

The triazole moiety present in the compound is associated with anti-inflammatory and analgesic activities. This is due to the ability of triazole derivatives to interact with biological targets that modulate pain and inflammation, making them potential candidates for the development of new pain relief medications .

Anticancer Properties

Triazole derivatives are known for their anticancer activities. The compound , with its triazole component, could be explored for its potential to inhibit cancer cell growth and proliferation. Research into similar compounds has shown promise in this field, suggesting that this compound may also have valuable applications in cancer treatment .

Antiviral Uses

The triazole ring system is a common feature in many antiviral drugs. Given the structural similarities, the compound could be investigated for its efficacy against various viral infections. This includes broad-spectrum antiviral activity, which could be particularly useful in the treatment of emerging viral diseases .

Agrochemical Applications

Triazole compounds have found use in agrochemistry due to their ability to act as growth regulators and fungicides. The compound’s triazole core could be modified to enhance these properties, leading to the development of new agrochemicals that help improve crop yields and protect against plant diseases .

Material Chemistry

In material chemistry, triazole derivatives are utilized for their unique properties, such as forming polymers with specific characteristics. The compound’s structure could be the basis for creating new materials with desired properties for various industrial applications .

Eigenschaften

IUPAC Name |

4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-24-19(26)10-6-8-11(9-7-10)25-20(27)15-14-12-4-2-3-5-13(12)30-22(29)16(14)18(23)31-17(15)21(25)28/h2-9,14-15,17H,23H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLPFFOUXIMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

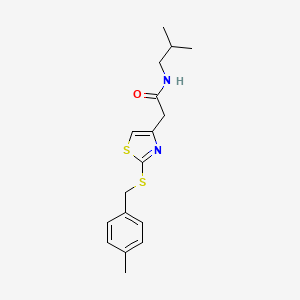

![1-(3-methoxybenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2954471.png)

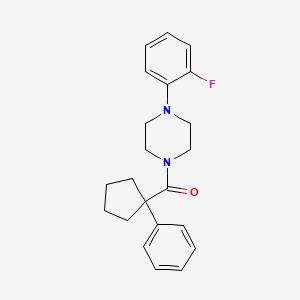

![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)

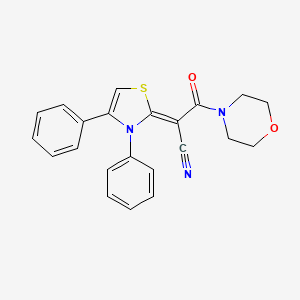

![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2954480.png)

![5-Cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2954485.png)

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)